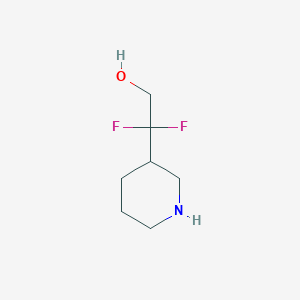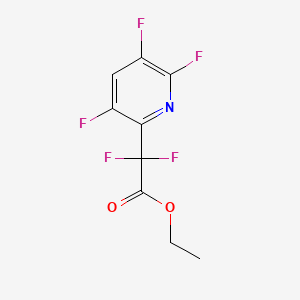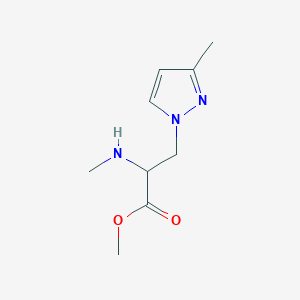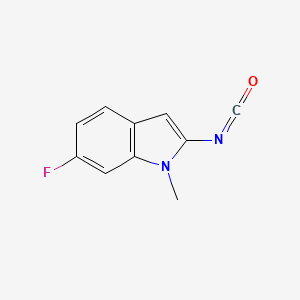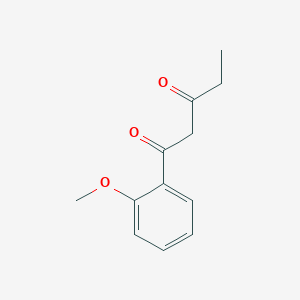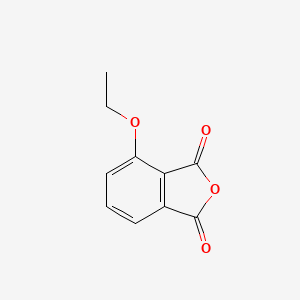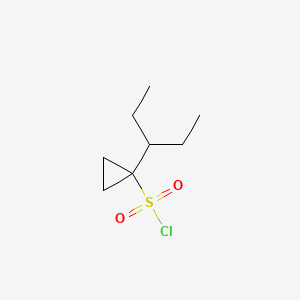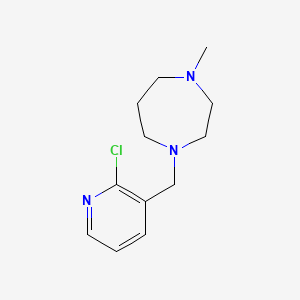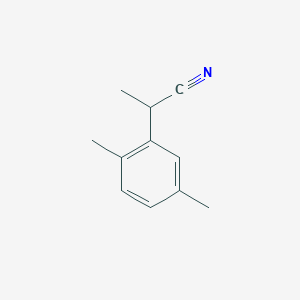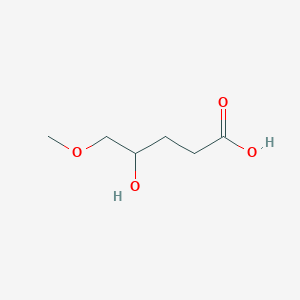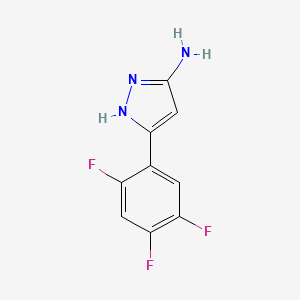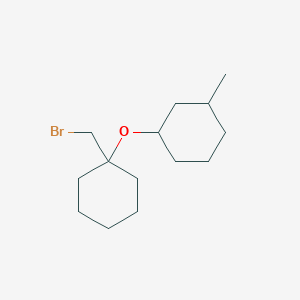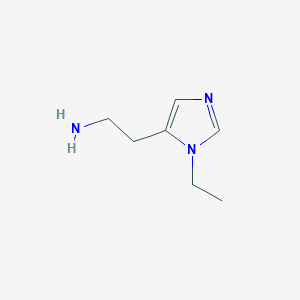![molecular formula C25H28N2O5 B13620456 (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid is a complex organic compound with a specific stereochemistry. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group.
Cyclopentylamine Formation: The cyclopentylamine moiety is introduced through a series of reactions involving cyclopentyl derivatives.
Coupling Reaction: The protected amino acid is then coupled with the cyclopentylamine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will yield the deprotected amino acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid is used in peptide synthesis. The Fmoc group serves as a protecting group, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate interactions. The protected amino acid can be incorporated into peptides and proteins for various assays.
Medicine
In medicine, derivatives of this compound may be explored for therapeutic applications, such as drug delivery systems or as part of peptide-based drugs.
Industry
In the industrial sector, this compound is used in the synthesis of complex peptides and proteins for pharmaceuticals and biotechnology applications.
Mecanismo De Acción
The mechanism of action of (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed to reveal the free amino group, allowing the peptide to function as intended.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptyl}formamido)propanoic acid: Similar structure but with a cycloheptyl group.
Uniqueness
The uniqueness of (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid lies in its specific stereochemistry and the presence of the cyclopentyl group. This configuration can influence the compound’s reactivity and interactions in peptide synthesis, making it a valuable tool in the field of chemistry and biotechnology.
Propiedades
Fórmula molecular |
C25H28N2O5 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(2S)-2-[[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentanecarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H28N2O5/c1-16(22(28)29)27-23(30)25(12-6-7-13-25)15-26-24(31)32-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21H,6-7,12-15H2,1H3,(H,26,31)(H,27,30)(H,28,29)/t16-/m0/s1 |
Clave InChI |
LPEIEUYPYQTOLK-INIZCTEOSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)C1(CCCC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C(=O)O)NC(=O)C1(CCCC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


